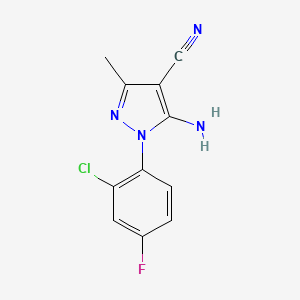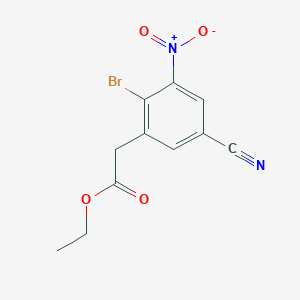
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate
概要
説明
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-cyano-3-nitrophenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate derivative, followed by nitration and cyanation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the yield and efficiency of the synthesis process. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common to achieve high-quality products.
化学反応の分析
Types of Reactions
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of ethyl 2-azido-5-cyano-3-nitrophenylacetate or ethyl 2-thiocyanato-5-cyano-3-nitrophenylacetate.
Reduction: Formation of ethyl 2-bromo-5-cyano-3-aminophenylacetate.
Oxidation: Formation of ethyl 2-bromo-5-carboxy-3-nitrophenylacetate.
科学的研究の応用
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism of action of Ethyl 2-bromo-5-cyano-3-nitrophenylacetate in biological systems involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic interactions with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications in their structure and function. The cyano group can also act as a ligand for metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Ethyl 2-bromo-5-cyano-3-aminophenylacetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-azido-5-cyano-3-nitrophenylacetate: Similar structure but with an azido group instead of a bromine atom.
Ethyl 2-bromo-5-carboxy-3-nitrophenylacetate: Similar structure but with a carboxylic acid group instead of a cyano group.
Uniqueness
Ethyl 2-bromo-5-cyano-3-nitrophenylacetate is unique due to the combination of bromine, cyano, and nitro groups in its structure. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research applications.
特性
IUPAC Name |
ethyl 2-(2-bromo-5-cyano-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-8-3-7(6-13)4-9(11(8)12)14(16)17/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUHJHUUHSVIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


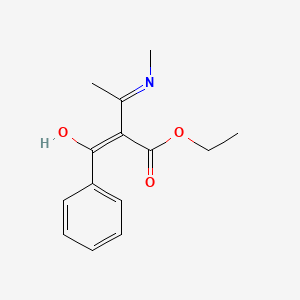
![N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414552.png)
![N-methyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414553.png)
![2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride](/img/structure/B1414554.png)
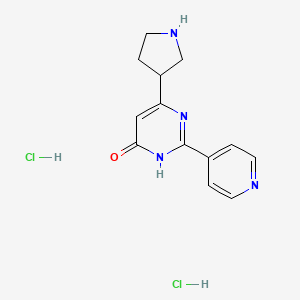
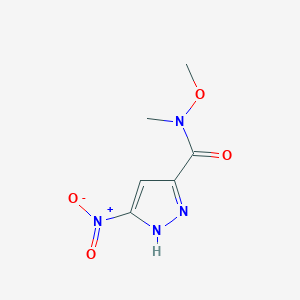
![3-Oxo-2-[2-oxo-2-(4-trifluoromethyl-phenyl)-ethylidene]-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester](/img/structure/B1414560.png)
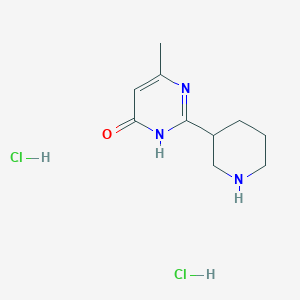
![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B1414564.png)
![2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide](/img/structure/B1414565.png)
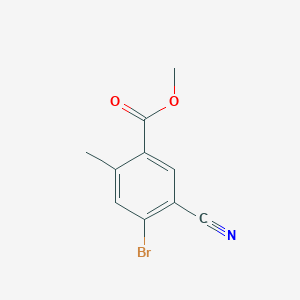
![Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1414571.png)
